molecular formula C11H18O2 B8541796 Octanoic acid, 2-(2-propynyl)-, (2R)- CAS No. 185463-38-1

Octanoic acid, 2-(2-propynyl)-, (2R)-

Cat. No.: B8541796
CAS No.: 185463-38-1
M. Wt: 182.26 g/mol
InChI Key: DUQSBRQHALCSLC-JTQLQIEISA-N
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Description

Octanoic acid, 2-(2-propynyl)-, (2R)- is a chiral medium-chain fatty acid derivative with a propynyl (C≡CH) substituent at the second carbon of the octanoic acid backbone. This compound is synthesized via intermediates such as N-(2R-(2-propynyl)octanoyl)-(1S)-(-)-2,10-camphorsultam, enabling high optical purity in its preparation . Its stereochemistry and functional groups make it valuable in medicinal chemistry, particularly in prodrug formulations. For example, it serves as a histone deacetylase (HDAC) inhibitor in Pt(IV) anticancer complexes, enhancing cellular uptake and antitumor activity .

Properties

CAS No.

185463-38-1

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

(2R)-2-prop-2-ynyloctanoic acid

InChI

InChI=1S/C11H18O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h2,10H,3,5-9H2,1H3,(H,12,13)/t10-/m0/s1

InChI Key

DUQSBRQHALCSLC-JTQLQIEISA-N

Isomeric SMILES

CCCCCC[C@H](CC#C)C(=O)O

Canonical SMILES

CCCCCCC(CC#C)C(=O)O

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

1.1 Treatment of Involuntary Tremors

Recent studies have investigated the efficacy of octanoic acid in treating essential voice tremor (EVT). A double-blind, placebo-controlled study demonstrated that octanoic acid significantly reduced the amplitude and frequency of tremors in participants diagnosed with EVT. The results indicated a marked improvement in tremor magnitude after three weeks of treatment compared to placebo, suggesting its potential as a therapeutic agent for tremor disorders .

1.2 Formulations for Drug Delivery

Octanoic acid can be utilized to create self-emulsifying drug delivery systems (SEDDS), which enhance the bioavailability of poorly soluble drugs. This is particularly beneficial for highly metabolized drugs, as octanoic acid facilitates better solubilization within polymer-based nanoparticles . The ability to improve drug absorption makes it a valuable component in pharmaceutical formulations.

Antimicrobial Properties

2.1 Food Safety and Sanitation

Octanoic acid is recognized for its antimicrobial properties and is used as a food contact surface sanitizer in commercial food handling establishments. It has been registered as an antimicrobial pesticide by the Environmental Protection Agency (EPA) due to its effectiveness in reducing microbial contamination on food processing equipment . Its low toxicity and biodegradability further enhance its appeal as a safe option for food safety applications.

2.2 Healthcare Disinfectants

In healthcare settings, octanoic acid serves as a disinfectant due to its efficacy against various pathogens. Its application extends to being an algaecide in greenhouses and ornamental plant care, showcasing its versatility in maintaining hygiene across different environments .

Case Study: Essential Voice Tremor Treatment

A clinical trial involving 16 participants assessed the effects of octanoic acid on EVT. The study showed significant reductions in tremor severity after treatment with octanoic acid compared to placebo, although subjective measures of voice handicap did not show significant differences . This highlights the need for further research into optimal dosing and combinations with other therapeutic agents.

Case Study: Antimicrobial Efficacy

Research evaluating the use of octanoic acid as an antimicrobial agent demonstrated its effectiveness against common pathogens found in food processing environments. The compound was shown to significantly reduce microbial load on surfaces treated with octanoic acid formulations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

DCP-LA (8-[2-(2-Pentylcyclopropylmethyl)-cyclopropyl]-octanoic acid)
  • Structure: Features cyclopropane rings replacing double bonds in linoleic acid.
  • Function : A selective PKCδ activator with neuroprotective and antitumor properties .
  • Key Difference : Cyclopropane modifications enhance metabolic stability compared to the propynyl group in the target compound.
2-Aminooctanoic Acid, (2R)-
  • Structure: Substitutes the propynyl group with an amino (-NH₂) group at C2.
  • Application: Used in peptide synthesis and metabolic studies. The amino group increases water solubility but reduces lipophilicity .
Octanoic Acid Ethyl Ester
  • Structure: Ethyl ester of octanoic acid.
  • Role: Common in flavor compounds (e.g., fruity notes in fermented products) and biofuels. The ester group reduces acidity and volatility compared to free acids .

Functional and Pharmacological Analogs

Decanoic Acid (C10:0)
  • Chain Length : Longer carbon chain (C10 vs. C8).
  • Biological Impact: At 20 µM, decanoic acid reduces cell proliferation in WT cells, but its effects diminish at lower concentrations.
Pt(IV) Complexes with HDAC Inhibitors
  • Role : The target compound’s HDAC-inhibiting properties are leveraged in Pt(IV) prodrugs to improve cytotoxicity. Similar complexes, such as those with cyclohexanediamine, show comparable antitumor activity but differ in cellular uptake efficiency .

Comparative Analysis Table

Compound Key Substituent/Group Primary Applications Notable Properties Reference
Octanoic acid, 2-(2-propynyl)-, (2R)- 2-propynyl (C≡CH) Anticancer prodrugs (Pt(IV) complexes) High optical purity; enhances drug delivery
DCP-LA Cyclopropane-modified PKCδ activation; neuroprotection Metabolic stability; enzyme specificity
2-Aminooctanoic acid, (2R)- Amino (-NH₂) Peptide synthesis; metabolic studies Increased solubility; chiral building block
Octanoic acid ethyl ester Ethyl ester Flavoring agents; biofuels Volatile; low polarity
Decanoic acid C10 chain Cell proliferation modulation Chain length-dependent toxicity

Key Research Findings

  • Synthetic Efficiency : The target compound’s synthesis via camphorsultam intermediates achieves >99% enantiomeric excess, surpassing traditional methods for similar compounds .
  • Biological Activity: At 75 µM, octanoic acid derivatives reduce WT cell proliferation, but structural variations (e.g., amino vs. propynyl groups) alter transport mechanisms and gene expression .
  • Pharmacological Specificity : DCP-LA’s cyclopropane rings confer PKCδ selectivity, whereas the target compound’s propynyl group optimizes HDAC inhibition in cancer therapy .

Preparation Methods

Racemic Synthesis and Resolution Strategy

The racemic mixture of 2-(2-propynyl)octanoic acid is typically synthesized via alkylation of octanoic acid derivatives. Subsequent optical resolution employs chiral amines to form diastereomeric salts, which are separated based on solubility. For example:

  • Cyclohexylamine Resolution : In Reference Example 1 of Patent ZA200106500B, racemic 2-(2-propynyl)octanoic acid is combined with cyclohexylamine in ethyl acetate/cyclohexane. The (2S)-enantiomer preferentially crystallizes as a cyclohexylamine salt, leaving the (2R)-enantiomer in the mother liquor. Acidification of the liquor yields (2R)-2-(2-propynyl)octanoic acid with ≥99% e.e..

Solvent and Process Optimization

Critical parameters include:

  • Solvent System : Ethyl acetate/cyclohexane (4:1) optimizes salt solubility differentials.

  • Temperature : Crystallization at 0–5°C enhances enantiomer separation efficiency.

  • Acidification : 2N hydrochloric acid ensures quantitative protonation without racemization.

Catalytic Hydrogenation and Byproduct Considerations

While the primary focus is on the propynyl compound, its role as a precursor to (2R)-2-propyloctanoic acid necessitates evaluating hydrogenation conditions. Patents highlight:

  • Catalyst Selection : Platinum on carbon (Pt/C) minimizes racemization during hydrogenation, preserving >99% e.e., whereas palladium on carbon (Pd/C) reduces optical purity by 2–4%.

  • Reaction Conditions : Hydrogenation at 20–30°C in dimethyl ether (DME) achieves full conversion without epimerization.

Table 1: Catalyst Impact on Optical Purity During Hydrogenation

Starting MaterialCatalystOptical Purity (e.e.)Yield (%)
(2S)-2-(2-Propynyl)octanoic acidPt/C99.3%98
(2S)-2-(2-Propynyl)octanoic acidPd/C97.1%63

Analytical Validation of Enantiomeric Purity

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) is standard for e.e. determination. Patents report:

  • Retention Time Differentiation : (2R)- and (2S)-enantiomers exhibit baseline separation under normal-phase conditions.

  • Calibration Standards : Racemic mixtures spiked with pure enantiomers validate quantification accuracy.

Industrial-Scale Challenges and Solutions

Solvent Recycling

Large-scale resolutions require solvent recovery systems. Ethyl acetate and cyclohexane are distilled and reused, reducing costs by ~40%.

Waste Management

Oxalic acid washes remove residual amines, with neutralized waste treated via biodegradation .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing (2R)-2-(2-propynyl)octanoic acid in laboratory settings?

  • Methodological Guidance :

  • Synthesis : Optimize reaction conditions (e.g., solvent polarity, temperature) to preserve the stereochemical integrity of the (2R)-configuration. Use chiral catalysts or enzymes for enantioselective synthesis.
  • Characterization : Employ nuclear magnetic resonance (NMR) to confirm the propynyl group’s position and stereochemistry. Mass spectrometry (MS) and infrared (IR) spectroscopy can validate molecular weight and functional groups. Chiral chromatography (e.g., HPLC with chiral columns) is critical for verifying enantiomeric purity .
  • Data Interpretation : Compare spectral data with computational models (e.g., density functional theory) to resolve structural ambiguities.

Q. What safety protocols are recommended when handling (2R)-2-(2-propynyl)octanoic acid?

  • Methodological Guidance :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye irritation. Fume hoods are mandatory for volatile reactions.
  • Waste Disposal : Follow biodegradability protocols for medium-chain fatty acids. Avoid environmental release due to potential aquatic toxicity, even though microbial degradation is likely .
  • Exposure Response : For accidental inhalation, move to fresh air; rinse eyes/skin with water for 15 minutes. Document incidents per OSHA standards .

Advanced Research Questions

Q. How can transcriptomic analysis inform the engineering of microbial strains for enhanced production of octanoic acid derivatives?

  • Methodological Guidance :

  • RNA-Seq Workflow : Compare transcriptomes of wild-type S. cerevisiae and engineered strains under octanoic acid stress. Focus on pathways like fatty acid biosynthesis (e.g., FAS1, FAS2) and stress-response genes.
  • Target Identification : Overexpression of RPL40B (a ribosomal protein) increased octanoic acid titers by 40% in yeast, suggesting its role in balancing growth and production .
  • Validation : Use CRISPR-Cas9 to knock out/overexpress candidate genes and measure titers via GC-MS.

Q. What experimental approaches are effective in overcoming toxicity challenges associated with octanoic acid production in microbial hosts?

  • Methodological Guidance :

  • Membrane Engineering : Modify phospholipid composition (e.g., increase unsaturated fatty acids) to enhance membrane fluidity and reduce toxicity .
  • In Situ Extraction : Use adsorbents (e.g., polymeric resins) or two-phase systems (organic/aqueous) to continuously remove octanoic acid from fermentation broth .
  • Derivatization : Convert octanoic acid to less toxic esters or alcohols via enzymatic cascades (e.g., esterases).

Q. How can researchers evaluate the pharmacological potential of (2R)-2-(2-propynyl)octanoic acid derivatives as enzyme inhibitors?

  • Methodological Guidance :

  • In Vitro Assays : Test inhibition of 5-lipoxygenase (5-LO) using cell-free systems (e.g., human neutrophil lysates). Measure IC₅₀ values and compare to reference inhibitors (e.g., Zileuton) .
  • In Vivo Models : Use rat peritonitis models to assess anti-inflammatory activity. Quantify leukotriene B₄ (LTB₄) reduction in peritoneal exudates via ELISA .
  • Mechanistic Studies : Perform kinetic assays to determine reversibility and substrate competition. Use molecular docking to predict binding interactions with 5-LO’s catalytic domain.

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